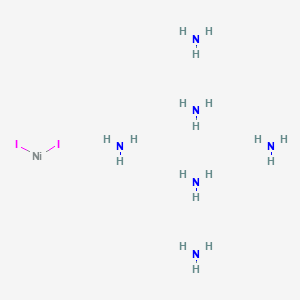
Azane;diiodonickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanes represent a class of compounds characterized by a nitrogen-nitrogen (N-N) backbone, where each nitrogen atom forms three covalent single bonds. These compounds exhibit unique physical and chemical properties due to their nitrogen-rich structure. The term "azane" is also used in nomenclature for ammonia or its derivatives.
Synthesis Analysis
The synthesis of azane compounds involves the aqueous oxidative polymerization of aniline, which is highly sensitive to the pH of the polymerization system. At sufficiently dilute concentrations and specific pH conditions (3-4), the first-formed product is believed to be a member of the azanes class. This process yields polymeric or oligomeric species with a distinct N-N backbone, different from conventional polyaniline forms (Venancio et al., 2006).
Molecular Structure Analysis
Azanes are isolated as hollow microspheres with diameters ranging from approximately 1.5 to 6 μm. These structures have been characterized by elemental analysis, UV–vis, FTIR, and 1H NMR spectra, suggesting their classification as organic-substituted hexa-azanes. The self-assembled nano/micro particles of azanes highlight their potential applicability in nanoscience (Venancio et al., 2006).
Applications De Recherche Scientifique
Azepane-Based Compounds in Drug Discovery
Azepane-based motifs have demonstrated a wide range of pharmacological properties due to their high degree of structural diversity. They are pivotal in the discovery of new therapeutic agents, with over 20 azepane-based drugs approved by the FDA for treating various diseases. These compounds have applications in anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and several other therapeutic areas. Their development focuses on creating analogs that are less toxic, cost-effective, and highly active, highlighting the ongoing research interest in medicinal chemistry for designing and developing potent drugs based on structural motifs similar to azane;diiodonickel (Gao-Feng Zha et al., 2019).
Azelaic Acid in Dermatological Applications
Azelaic acid, a naturally occurring dicarboxylic acid, shows effectiveness in treating various skin disorders, demonstrating the therapeutic versatility of chemical compounds in dermatology. It has been effective against comedonal acne, inflammatory acne, and hyperpigmentary disorders. This underlines the potential of chemical compounds, including azane;diiodonickel derivatives, in dermatological applications, where their unique properties can be harnessed for treating skin conditions (A. Fitton & K. Goa, 1991).
High Energy Density Materials (HEDM)
The study of high-nitrogen containing azine energy materials, including pyrazine energetic compounds, reflects the potential of azane;diiodonickel in energy materials. These compounds have been highlighted for their applications in propellants, mixed explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, enhance detonation performance, lower combustion temperatures, and increase gas content. Such research underscores the broader applicability of azane;diiodonickel derivatives in developing advanced materials for energy applications (C. Yongjin & Ba Shuhong, 2019).
Orientations Futures
Future value creation for Azane is expected to come through international expansion with its bunkering solutions and broadening of its offerings in ammonia fuel handling technology . The parties anticipate that the commencement of operations of the bunkering units will begin in Scandinavia in 2025 .
Propriétés
IUPAC Name |
azane;diiodonickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFGADADYOXJU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18I2N6Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584321 |
Source


|
| Record name | Diiodonickel--ammonia (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;diiodonickel | |
CAS RN |
13859-68-2 |
Source


|
| Record name | Diiodonickel--ammonia (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

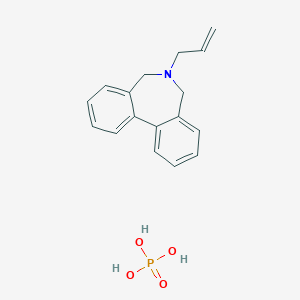
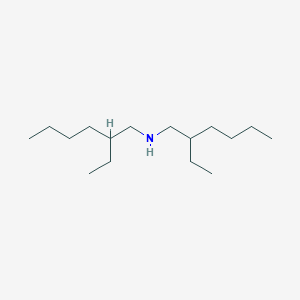
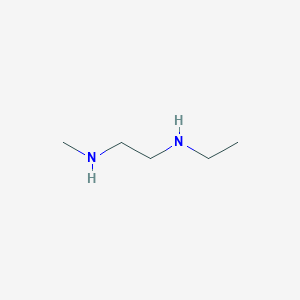
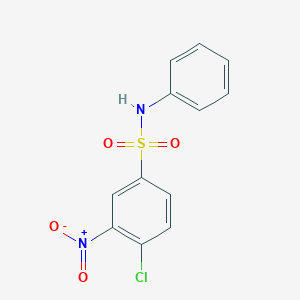
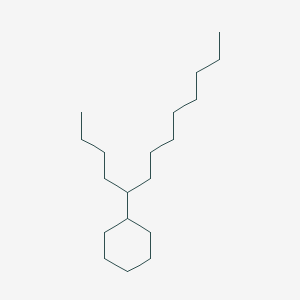
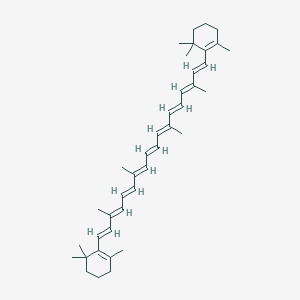
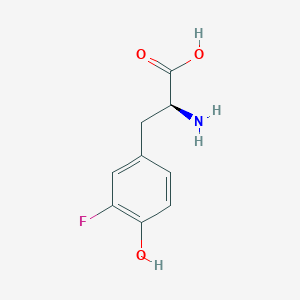
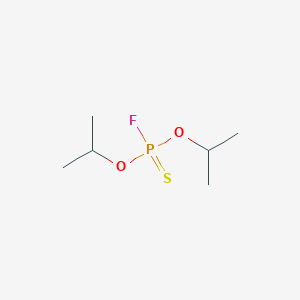
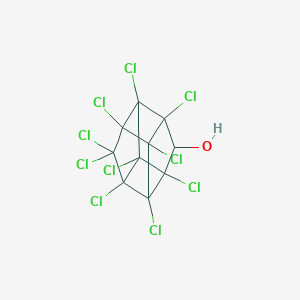



![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)
